[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone
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Overview
Description
PF-956980 is a potent and selective inhibitor of Janus kinase 3 (JAK3). It is a pyrrolopyrimidine compound that has shown significant potential in reversing resistance to cytotoxic agents in chronic lymphocytic leukemia cells . This compound is particularly notable for its ability to inhibit JAK3 with high specificity, making it a valuable tool in both research and potential therapeutic applications .
Preparation Methods
The synthesis of PF-956980 involves several steps, starting with the preparation of the pyrrolopyrimidine core. The key synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Functionalization: The core structure is then functionalized by introducing various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Industrial production methods for PF-956980 would likely involve scaling up these synthetic routes while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
PF-956980 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its activity.
Substitution: Common reagents used in substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the compound.
Hydration: PF-956980 is often used in its hydrate form, which involves the addition of water molecules to the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted analogs.
Scientific Research Applications
PF-956980 has a wide range of scientific research applications, including:
Mechanism of Action
PF-956980 exerts its effects by selectively inhibiting JAK3, a kinase involved in the JAK-STAT signaling pathway. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, thereby blocking the signaling cascade that leads to cell proliferation and survival . The compound specifically targets JAK3, reducing the levels of JAK2 and JAK3 proteins in human peripheral blood mononuclear cells .
Comparison with Similar Compounds
PF-956980 is structurally related to CP-690550, another JAK3 inhibitor. PF-956980 has a slightly higher IC50 value (4 nM) compared to CP-690550 (1 nM), indicating a lower potency . Despite this, PF-956980’s selectivity for JAK3 makes it a valuable tool for studying JAK3-specific pathways without affecting other kinases .
Similar compounds include:
CP-690550: A potent JAK3 inhibitor with a lower IC50 value.
WHI-P131: Another JAK3 inhibitor used in research on glioblastoma.
PF-956980’s uniqueness lies in its high selectivity for JAK3, making it a preferred choice for studies focused on JAK3-specific signaling pathways.
Properties
Molecular Formula |
C18H26N6O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m0/s1 |
InChI Key |
RONMOMUOZGIDET-DZGCQCFKSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 |
Origin of Product |
United States |
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